![molecular formula C27H22N4O3S B2488201 Methyl-4-(7-(4-(Methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoat CAS No. 868148-10-1](/img/structure/B2488201.png)

Methyl-4-(7-(4-(Methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

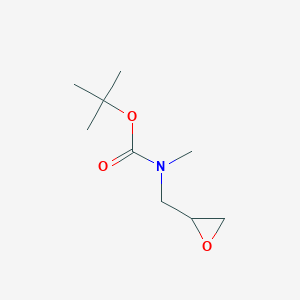

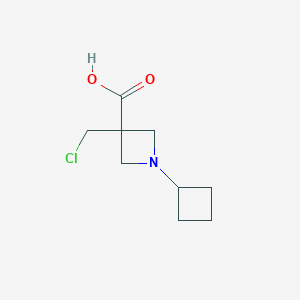

Methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.56. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

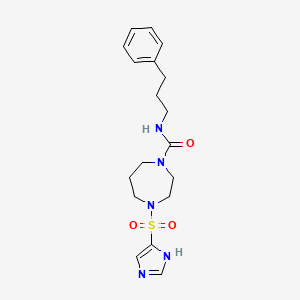

- MMMP dient als Photoinitiator, der bei UV-Bestrahlung schnell freie Radikale erzeugt. Es spielt eine entscheidende Rolle bei UV-härtbaren Tinten, beschleunigt das Trocknen während Druckprozessen und verbessert farbige Beschichtungen .

- Seine Massenspektroskopie-Daten können helfen, MMMP in forensischen Untersuchungen von anderen Verbindungen zu unterscheiden .

- Forscher untersuchen die zugrunde liegenden Mechanismen, einschließlich der Aktivierung von Caspase 3/7, um seine zytotoxischen Wirkungen zu verstehen .

- Forscher erforschen umweltfreundliche Methoden zur Synthese von MMMP. Mikrowellen-gestützte, katalysierungsfreie Ansätze gewinnen aufgrund ihrer Effizienz und der Reduzierung der Umweltbelastung an Bedeutung .

Photoinitiator in UV-härtbaren Tinten und Beschichtungen

Forensische Chemie und Toxikologie

Zelltoxizitätsstudien

Grüne Synthese-Strategien

DNA-Bindungs- und Mutagenitätsstudien

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von MMMP Photoinitiatoren, Polymerisationskatalysatoren, forensische Analysen, Zytotoxizitätsstudien, grüne Synthese und DNA-Wechselwirkungen umfassen. Seine einzigartige Struktur und Eigenschaften faszinieren Forscher in verschiedenen wissenschaftlichen Disziplinen weiterhin. 🌟 .

Wirkmechanismus

Target of Action

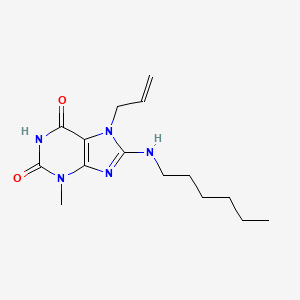

The compound, also known as methyl 4-{11-[4-(methylsulfanyl)phenyl]-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaen-9-yl}benzoate, is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been reported to possess a wide range of biological activities, including antifungal , antitubercular , antibacterial , and antitumor properties. They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , and can be used for the treatment of Alzheimer’s disease and insomnia .

Mode of Action

This could result in changes to cellular processes, leading to its observed biological effects .

Biochemical Pathways

Based on the reported activities of similar compounds, it may influence pathways related to cell growth and proliferation, immune response, and neuronal signaling .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, it may induce cell death or inhibit cell growth in cancer or microbial cells. It could also modulate immune response or neuronal signaling, based on its potential as a corticotropin-releasing factor 1 receptor antagonist or calcium channel modulator .

Eigenschaften

IUPAC Name |

methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVJHQALNKXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2488134.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)

![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2488140.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)